molecular formula C16H11N5O2 B8603832 4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid

4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid

Cat. No.: B8603832
M. Wt: 305.29 g/mol
InChI Key: QWLLQFUSMMOFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C16H11N5O2 and its molecular weight is 305.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11N5O2

Molecular Weight

305.29 g/mol

IUPAC Name

4-[4-(1H-indazol-3-yl)triazol-1-yl]benzoic acid

InChI

InChI=1S/C16H11N5O2/c22-16(23)10-5-7-11(8-6-10)21-9-14(18-20-21)15-12-3-1-2-4-13(12)17-19-15/h1-9H,(H,17,19)(H,22,23)

InChI Key

QWLLQFUSMMOFOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-azidobenzoic acid (252 mg; 1.55 mmol; 1.1 eq.) and 3-ethynyl-1H-indazole (200 mg; 1.4 mmol; 1.0 eq.) were dissolved in 1,4-dioxane (3 mL). D-(−)-isoascorbic acid sodium salt (28 mg; 0.14 mmol; 0.1 eq.) followed by a solution of copper sulfate pentahydrate (7 mg; 0.03 mmol; 0.02 eq.) in water (0.75 mL) were added and the reaction mixture was stirred at 900 for 48 h. Reaction mixture was diluted with EtOAc and extracted with a NaOH (0.1N). Aqueous phase was filtered, acidified to pH 4-5 by addition of HCl (5N) and the precipitate thus obtained, was filtered, washed with water and dried under reduced pressure at 50° C. to afford the title compound as a white solid (453 mg, 100%). 1H NMR (300 MHz, DMSO-d6) δ 13.53 (s, 1H), 9.57 (s, 1H), 8.49 (d, J=8.1 Hz, 1H), 8.42-8.24 (m, 3H), 8.13-8.03 (m, 1H), 7.74 (d, J=8.4 Hz, 1H), 7.63-7.50 (m, 1H), 7.45-7.29 (m, 2H).
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
D-(−)-isoascorbic acid sodium salt
Quantity
28 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
7 mg
Type
catalyst
Reaction Step Five
Yield
100%

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